molecular formula C11H6F4N2O2 B14663877 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 50844-60-5

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14663877
CAS No.: 50844-60-5
M. Wt: 274.17 g/mol
InChI Key: PUPSXWMPMPUFLF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reactions of pyrimidine derivatives. For instance, starting with a chloropyrimidine compound, nucleophilic substitution reactions can be carried out using various nucleophiles such as dimethylamine, sodium phenoxide, or sodium thiophenoxide . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases to facilitate the reaction.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Scientific Research Applications

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is not fully elucidated. like other pyrimidine derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:

The unique combination of a fluorophenyl group and a trifluoromethyl group in this compound distinguishes it from other pyrimidine derivatives, potentially offering enhanced biological activity and selectivity.

Properties

CAS No.

50844-60-5

Molecular Formula

C11H6F4N2O2

Molecular Weight

274.17 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19)

InChI Key

PUPSXWMPMPUFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(F)(F)F)F

Origin of Product

United States

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